molecular formula C24H24O3 B8228340 (Z)-4-(4-(2-Hydroxyethoxy)phenyl)-3,4-diphenylbut-3-en-1-ol

(Z)-4-(4-(2-Hydroxyethoxy)phenyl)-3,4-diphenylbut-3-en-1-ol

Cat. No.: B8228340
M. Wt: 360.4 g/mol
InChI Key: TVFAHBSDGLUQOJ-VHXPQNKSSA-N
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Description

(Z)-4-(4-(2-Hydroxyethoxy)phenyl)-3,4-diphenylbut-3-en-1-ol (CAS 2828439-34-3) is a high-purity organic compound with a molecular formula of C₂₄H₂₄O₃ and a molecular weight of 360.45 g/mol . This reagent serves as a valuable intermediate in organic synthesis and for the development of pharmaceuticals and fine chemicals . Its molecular structure, featuring hydroxyl and ether functional groups, allows for further chemical modifications, making it a versatile building block for creating novel bioactive molecules . Researchers will find this compound particularly relevant in the field of medicinal chemistry. It is commonly employed in the preparation of estrogen receptor modulators due to its structural similarity to stilbene and triphenylethylene derivatives . In fact, the Z-isomer of closely related compounds has been identified as a degradation product of therapeutic agents like toremifene, underscoring its importance in stability studies and impurity characterization within pharmaceutical development . Proper handling and storage are essential for maintaining the integrity of this product. It should be kept sealed in a dry environment at 2-8°C . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(Z)-4-[4-(2-hydroxyethoxy)phenyl]-3,4-diphenylbut-3-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O3/c25-16-15-23(19-7-3-1-4-8-19)24(20-9-5-2-6-10-20)21-11-13-22(14-12-21)27-18-17-26/h1-14,25-26H,15-18H2/b24-23-
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFAHBSDGLUQOJ-VHXPQNKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)OCCO)/CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(4-(2-Hydroxyethoxy)phenyl)-3,4-diphenylbut-3-en-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(2-Hydroxyethoxy)benzaldehyde and 1,3-diphenylprop-2-en-1-one.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate compound.

    Reduction: The intermediate compound is then subjected to a reduction reaction using a reducing agent, such as sodium borohydride, to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include ethanol, methanol, and dichloromethane.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(4-(2-Hydroxyethoxy)phenyl)-3,4-diphenylbut-3-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into alcohols or alkanes.

    Substitution: The hydroxyethoxy group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenylbutenes.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that (Z)-4-(4-(2-Hydroxyethoxy)phenyl)-3,4-diphenylbut-3-en-1-ol exhibits significant anticancer properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could induce apoptosis in breast cancer cells through the modulation of specific signaling pathways .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis. It has been observed to interact with proteins that regulate apoptosis, leading to increased cell death in malignant cells while sparing normal cells .

Materials Science

Polymer Development
In materials science, this compound is being explored as a potential monomer for the synthesis of novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties compared to traditional materials. The incorporation of this compound into polymer matrices has been shown to improve their resistance to thermal degradation, making them suitable for high-performance applications .

Nanocomposite Applications
Furthermore, when combined with nanoparticles, this compound enhances the electrical conductivity and mechanical strength of nanocomposites. This has implications for the development of advanced materials used in electronics and aerospace industries .

Biotechnology

Drug Delivery Systems
The compound is also being investigated for its role in drug delivery systems. Its ability to form stable complexes with various therapeutic agents allows it to serve as a carrier for targeted drug delivery. Research has shown that formulations containing this compound can improve the bioavailability and therapeutic efficacy of poorly soluble drugs .

Case Studies
Several case studies highlight the effectiveness of this compound in enhancing drug delivery. For example, a study demonstrated that encapsulating an anticancer drug within a polymer matrix containing this compound resulted in sustained release profiles and increased cytotoxicity against cancer cells compared to free drug formulations .

Data Summary Table

Application AreaKey FindingsReferences
Medicinal ChemistryExhibits anticancer activity; induces apoptosis in cancer cells
Materials ScienceUsed as a monomer for polymers; improves thermal stability and mechanical properties
BiotechnologyEnhances drug delivery; improves bioavailability of poorly soluble drugs

Mechanism of Action

The mechanism of action of (Z)-4-(4-(2-Hydroxyethoxy)phenyl)-3,4-diphenylbut-3-en-1-ol involves its interaction with specific molecular targets. The hydroxyethoxy group allows the compound to form hydrogen bonds with target molecules, while the phenyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared with two analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Substituents
(Z)-4-(4-(2-Hydroxyethoxy)phenyl)-3,4-diphenylbut-3-en-1-ol (Target) C₂₄H₂₄O₃ 360.45 Hydroxyethoxy, dienol, phenyl 2-Hydroxyethoxy group
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol C₁₆H₂₆O₃ 278.37 Ethoxy, hydroxyl Branched tetramethylbutyl group
(Z)-4-[4-(2-(Dimethylamino)ethoxy)phenyl]-3,4-diphenylbut-3-en-1-ol C₂₆H₂₉NO₂ 387.52 Dimethylaminoethoxy, dienol, phenyl Tertiary amine (dimethylamino group)

Key Observations :

Molecular Weight and Complexity: The target compound is larger than the tetramethylbutyl analog (C₁₆H₂₆O₃) but smaller than the dimethylaminoethoxy derivative (C₂₆H₂₉NO₂) due to the absence of nitrogen .

Functional Groups: The hydroxyethoxy group in the target compound increases polarity compared to the hydrophobic tetramethylbutyl group in the second analog . Replacing hydroxyethoxy with dimethylaminoethoxy introduces basicity, altering solubility (e.g., enhanced solubility in acidic media) .

Physical and Chemical Properties

Property Target Compound 2-(2-[4-(Tetramethylbutyl)phenoxy]ethoxy)ethanol (Z)-4-[4-(Dimethylaminoethoxy)phenyl] Analog
Melting Point Not reported Not reported 110–112°C
Boiling Point Not reported Not reported Not reported
Polarity Moderate (hydroxyethoxy) Low (branched alkyl chain) High (tertiary amine)
Applications Laboratory use Industrial surfactant (inferred) Pharmaceutical synthesis

Notes:

  • The dimethylamino analog’s higher melting point (110–112°C) suggests stronger intermolecular forces due to its polar amine group .
  • The target compound’s hydroxyethoxy group may enhance hydrogen bonding compared to the tetramethylbutyl analog, impacting solubility in polar solvents .

Biological Activity

(Z)-4-(4-(2-Hydroxyethoxy)phenyl)-3,4-diphenylbut-3-en-1-ol, also known by its CAS number 2828439-34-3, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

  • Molecular Formula : C24_{24}H24_{24}O3_3
  • Molecular Weight : 360.45 g/mol
  • Purity : 98%

The compound features a complex structure with multiple phenyl groups and a hydroxyethoxy substituent, which may influence its interaction with biological targets.

Research indicates that this compound exhibits various biological activities, primarily through its interaction with estrogen receptors. The compound has been shown to act as a selective estrogen receptor modulator (SERM), which can either mimic or block estrogen's effects in different tissues.

Estrogen Receptor Interaction

Studies have demonstrated that compounds similar to this compound can bind to estrogen receptors (ERs), influencing gene expression and cellular proliferation in breast cancer cells. For instance, the compound's structural analogs have been tested in vitro against MCF-7 breast cancer cells, revealing varying degrees of estrogenic activity and cell growth modulation .

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Description
Antitumor Activity Exhibits potential in inhibiting the growth of breast cancer cells through ER modulation.
Anti-inflammatory Effects May reduce inflammation markers in vitro, suggesting potential therapeutic applications.
Antioxidant Properties Displays antioxidant activity, contributing to cellular protection against oxidative stress.

Case Studies

  • Breast Cancer Cell Proliferation :
    A study evaluated the effects of this compound on MCF-7 cells. The compound was found to inhibit cell proliferation in a dose-dependent manner, with an IC50 value indicating significant potency compared to controls .
  • Inflammation Model :
    In a murine model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines. This suggests a possible mechanism for its anti-inflammatory effects, warranting further investigation into its therapeutic potential .

Q & A

Basic Question: What are the standard synthetic routes for (Z)-4-(4-(2-Hydroxyethoxy)phenyl)-3,4-diphenylbut-3-en-1-ol?

Answer:
The synthesis typically involves multi-step coupling reactions. A common approach includes:

  • Step 1 : Functionalization of a phenyl group with a hydroxyethoxy side chain via nucleophilic substitution, as seen in analogous compounds like [4-(2-hydroxyethoxy)phenyl]phenylmethanone .
  • Step 2 : Formation of the butenol backbone using a Wittig or Horner-Wadsworth-Emmons reaction to introduce the (Z)-stereochemistry.
  • Step 3 : Purification via preparative HPLC (e.g., using methanol/buffer mobile phases) and characterization by LCMS (e.g., m/z 1011 [M+H]+ observed in related syntheses) .
    Key intermediates should be validated by 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR}, focusing on olefinic proton coupling constants (JJ) to confirm the (Z)-configuration.

Basic Question: How is the stereochemical integrity of the (Z)-isomer confirmed during synthesis?

Answer:

  • Nuclear Overhauser Effect (NOE) Spectroscopy : NOESY experiments detect spatial proximity between protons on the double bond to distinguish (Z) from (E) isomers.
  • X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation, as demonstrated for structurally related fluorobenzoyl-phenyl derivatives (mean C–C bond length: 0.002 Å; R factor: 0.044) .
  • Chromatographic Retention Time : Compare retention times with authentic standards using HPLC conditions similar to Example 429 (1.01 minutes under SQD-FA05 analysis) .

Advanced Question: What strategies address low yields in stereoselective synthesis of the (Z)-isomer?

Answer:
Low yields often arise from competing isomerization or steric hindrance. Mitigation strategies include:

  • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in coupling reactions to enhance stereocontrol.
  • Low-Temperature Quenching : Terminate reactions at –78°C to minimize thermal isomerization.
  • Chiral Stationary Phase HPLC : Separate isomers post-synthesis using columns like Chiralpak IG-3, as applied in resolving complex diastereomeric mixtures .

Advanced Question: How can researchers design assays to evaluate the compound’s estrogenic activity?

Answer:

  • Cell-Based Luciferase Assays : Transfect ERα/β-positive cells (e.g., MCF-7) with estrogen-response element (ERE)-luciferase reporters. Measure luminescence after compound exposure (dose range: 1 nM–10 µM).
  • Competitive Binding Studies : Use 3H^3 \text{H}-estradiol displacement assays with human ER recombinant proteins. Calculate IC50_{50} values and compare to reference agonists (e.g., 17β-estradiol).
  • Control for Off-Target Effects : Include ER-negative cells and co-treat with antagonists (e.g., ICI 182,780) to validate specificity .

Advanced Question: What analytical challenges arise in quantifying trace impurities in this compound?

Answer:

  • Co-Eluting Isomers : Optimize HPLC mobile phases (e.g., methanol/sodium acetate buffer, pH 4.6) to resolve (Z)- and (E)-isomers, as described in Pharmacopeial Forum protocols .
  • Detection Limits : Employ UPLC-MS/MS with electrospray ionization (ESI+) for sensitivity down to 0.1 ng/mL.
  • Validation Parameters : Assess linearity (R2^2 > 0.995), precision (%RSD < 5%), and accuracy (spike recovery 90–110%) per ICH guidelines.

Advanced Question: How do conflicting bioactivity data from in vitro vs. in vivo studies arise, and how are they resolved?

Answer:

  • Metabolic Instability : Phase I/II metabolism (e.g., hydroxylation by CYP3A4) may reduce bioavailability. Conduct microsomal stability assays (e.g., 1 mg/mL liver microsomes, NADPH regeneration system) to identify labile sites.
  • Tissue Distribution : Use radiolabeled compound (e.g., 14C^{14} \text{C}-tagged) to track accumulation in target organs via autoradiography.
  • Data Reconciliation : Apply pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate exposure levels with observed effects .

Advanced Question: What methodologies assess the compound’s photostability for biofabrication applications?

Answer:

  • UV-Vis Spectroscopy : Monitor absorbance changes at λ = 365 nm (common photo-crosslinking wavelength) over time.
  • Mass Spectrometry : Identify photodegradation products (e.g., cleavage of the hydroxyethoxy group) via high-resolution LCMS.
  • Bioactivity Retention : Post-irradiation, test estrogenic activity in cell assays to evaluate functional stability, as done for Irgacure 2959 in GelMA hydrogels .

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